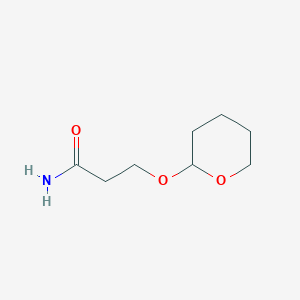

3-(Tetrahydropyran-2-yloxy)propanamide

Descripción

3-(Tetrahydropyran-2-yloxy)propanamide is a synthetic organic compound characterized by a tetrahydropyran (THP) ether group linked to a propanamide backbone. The THP group serves as a protective moiety for hydroxyl functionalities, enhancing stability during synthetic processes, particularly in pharmaceutical intermediates. Its amide group contributes to hydrogen-bonding interactions, influencing solubility and metabolic stability.

Propiedades

Número CAS |

181636-84-0 |

|---|---|

Fórmula molecular |

C8H15NO3 |

Peso molecular |

173.21 g/mol |

Nombre IUPAC |

3-(oxan-2-yloxy)propanamide |

InChI |

InChI=1S/C8H15NO3/c9-7(10)4-6-12-8-3-1-2-5-11-8/h8H,1-6H2,(H2,9,10) |

Clave InChI |

QLBKEKFKRDNNQP-UHFFFAOYSA-N |

SMILES |

C1CCOC(C1)OCCC(=O)N |

SMILES canónico |

C1CCOC(C1)OCCC(=O)N |

Sinónimos |

Propanamide, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- (9CI) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares 3-(Tetrahydropyran-2-yloxy)propanamide with structurally related compounds, focusing on molecular properties, functional group contributions, and analytical methodologies.

Molecular and Functional Group Comparisons

Key Observations:

- Molecular Weight and Polarity: The THP-propanamide derivative is significantly smaller and more polar than naphthalene/thiophene-containing analogs (e.g., Compound e), which impacts solubility and bioavailability.

- Functional Groups: The THP ether in the target compound improves hydrolytic stability compared to simple ethers or esters. In contrast, Compound e’s tertiary amine and aromatic systems enhance lipophilicity, favoring membrane permeability but increasing metabolic oxidation risks.

- Impurity Profiles: Like Compound e, this compound likely requires stringent impurity control (e.g., residual THP derivatives or incomplete amidation byproducts), though specific thresholds may differ .

Analytical Methodologies

- HPLC Analysis: Both the target compound and analogs (e.g., Compound e) are analyzed using reversed-phase HPLC with C18 columns. However, the THP group’s hydrophobicity may necessitate adjusted mobile-phase gradients (e.g., acetonitrile/water ratios) for optimal resolution .

- Detection: UV detection at 210–254 nm is standard for amides and aromatic systems, but fluorinated analogs (e.g., Compound f) may require fluorescence detection for trace analysis.

Research Findings and Limitations

- Synthetic Utility: THP-protected intermediates are widely used in steroid and antiviral drug synthesis, though direct data on this compound remain sparse.

- Thus, comparisons are extrapolated from structural analogs.

- Contradictions: While THP groups generally enhance stability, conflicting studies suggest they may complicate deprotection steps in certain substrates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.